molecular formula C22H23ClN2O2 B7713874 N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide

N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide

Cat. No.: B7713874
M. Wt: 382.9 g/mol
InChI Key: ZZFFNKHILQPSBI-UHFFFAOYSA-N
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Description

N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antifungal, and anticancer properties

Properties

IUPAC Name

N-butyl-3-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-3-4-10-25(22(27)16-6-5-7-19(23)13-16)14-18-12-17-11-15(2)8-9-20(17)24-21(18)26/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFFNKHILQPSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide typically involves a multi-step process:

    Formation of the Quinoline Core:

    Introduction of the Hydroxy and Methyl Groups:

    Amide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimalarial, antifungal, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its pharmacological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline
  • N-(tert-butyl)-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide

Comparison:

N-butyl-3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and pharmacological properties.

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